molecular formula C12H14ClNO B1599497 2-Chloro-4-(piperidin-1-yl)benzaldehyde CAS No. 886501-12-8

2-Chloro-4-(piperidin-1-yl)benzaldehyde

Cat. No. B1599497
CAS RN: 886501-12-8
M. Wt: 223.7 g/mol
InChI Key: GBQZLIHOKQNPFM-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-1-yl)benzaldehyde (2-CPBA) is a compound that has been studied for its potential use in various scientific research applications. This compound is a member of the benzaldehyde family and is composed of a piperidine ring attached to a benzene ring, with a chlorine atom substituting for the hydrogen atom in the benzene ring. This compound has been studied for its potential use in medicinal chemistry, biochemistry, and other scientific research applications.

Scientific Research Applications

Catalysis in Organic Synthesis

  • Catalysis by Basic Carbons : Alkaline carbons like Na-Norit and Cs-Norit were used as catalysts in the condensation of benzaldehyde derivatives (including 2,4-dichlorobenzaldehyde) with ethyl cyanoacetate. This reaction is significant for producing 1,4-dihydropyridine derivatives, widely used as pharmaceuticals like calcium channel blockers. These catalysts offered high activity and selectivity, presenting an environmentally friendly and efficient method for synthesizing medical intermediates (Perozo-Rondón et al., 2006).

Synthesis of Complex Organic Compounds

  • Synthesis of 2-Aminopyrimidinones : A study demonstrated the synthesis of 2-aminopyrimidinones using benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate. In the presence of piperidine, piperidinium salts of pyrimidinones were produced, which exhibited self-assembly and hydrogen bonding (Bararjanian et al., 2010).

Medicinal Chemistry Applications

  • N-Piperidine Benzamides as CCR5 Antagonists : Research focused on synthesizing N-Piperidine benzamides, which act as CCR5 antagonists. This involved reactions starting from 1-benzylpiperidin-4-one, leading to compounds with potential bioactivity (Cheng De-ju, 2015).

Synthesis of Novel Quinolinone Derivatives

  • Catalyst-free Multicomponent Reaction : A study described the synthesis of 3-(aryl(piperidin-1-yl)methyl)-4-hydroxyquinolin-2(1H)-one derivatives via a catalyst-free multicomponent reaction. This process involved various substituted benzaldehydes reacting with 4-hydroxyquinolin-2(1H)-one and piperidine, indicating a diverse scope of the reaction (Du et al., 2020).

properties

IUPAC Name

2-chloro-4-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQZLIHOKQNPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428095
Record name 2-Chloro-4-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886501-12-8
Record name 2-Chloro-4-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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